Cas no 40197-20-4 (5-bromo-1H-1,3-benzodiazole-2-carboxylic acid)

5-Bromo-1H-1,3-benzodiazole-2-carboxylic acid is a heterocyclic organic compound featuring a benzodiazole core substituted with a bromo group at the 5-position and a carboxylic acid moiety at the 2-position. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The bromo substituent enhances reactivity for further functionalization via cross-coupling reactions, while the carboxylic acid group allows for derivatization into esters, amides, or other derivatives. Its high purity and well-defined molecular architecture ensure consistent performance in research and industrial applications, including drug discovery and material science. Suitable for use under standard laboratory conditions, it offers reliable handling and storage stability.
5-bromo-1H-1,3-benzodiazole-2-carboxylic acid structure
40197-20-4 structure
商品名:5-bromo-1H-1,3-benzodiazole-2-carboxylic acid
CAS番号:40197-20-4
MF:C8H5BrN2O2
メガワット:241.0415
MDL:MFCD10566649
CID:328480
PubChem ID:23189704

5-bromo-1H-1,3-benzodiazole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-Bromo-1H-benzo[d]imidazole-2-carboxylic acid
    • 1H-Benzimidazole-2-carboxylicacid, 6-bromo-
    • 5-BROMO-1H-BENZIMIDAZOLE-2-CARBOXYLIC ACID
    • 5-Bromo-1H-benzoimidazole-2-carboxylic acid
    • 6-bromo-1H-benzimidazole-2-carboxylic acid
    • 2-Benzimidazolecarboxylic acid
    • 5-bromo-1H-1,3-benzodiazole-2-carboxylic acid
    • 1H-Benzimidazole-2-carboxylicacid,6-bromo-
    • 1H-Benzimidazole-2-carboxylic acid, 6-bromo-
    • AMOT0409
    • HIM1230
    • STL199541
    • BBL022543
    • A
    • EN300-3145777
    • DTXSID30631225
    • J-516791
    • 5-bromo-1H-benzo[d]imidazole-2-carboxylicacid
    • 5-Bromobenzimidazole-2-carboxylic Acid
    • SCHEMBL482085
    • PS-4996
    • AKOS005257085
    • 40197-20-4
    • CS-D0219
    • FT-0685936
    • MFCD06738769
    • SY065649
    • AB27852
    • 6-bromo-1H-1,3-benzodiazole-2-carboxylic acid
    • A21694
    • AM84986
    • DB-069968
    • MDL: MFCD10566649
    • インチ: 1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13)
    • InChIKey: ULTDLMITPWHISY-UHFFFAOYSA-N
    • ほほえんだ: BrC1C([H])=C([H])C2=C(C=1[H])N([H])C(C(=O)O[H])=N2

計算された属性

  • せいみつぶんしりょう: 239.95344g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 239.95344g/mol
  • 単一同位体質量: 239.95344g/mol
  • 水素結合トポロジー分子極性表面積: 66Ų
  • 重原子数: 13
  • 複雑さ: 224
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.946
  • ゆうかいてん: 206 ºC
  • ふってん: 495 ºC
  • フラッシュポイント: 253 ºC
  • PSA: 65.98000
  • LogP: 2.02360
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

5-bromo-1H-1,3-benzodiazole-2-carboxylic acid セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P280-P305+P351+P338
  • セキュリティの説明: H303+H313+H333
  • ちょぞうじょうけん:Sealed in dry,Store in freezer, under -20°C(BD28633)

5-bromo-1H-1,3-benzodiazole-2-carboxylic acid 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-bromo-1H-1,3-benzodiazole-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A194428-5g
5-Bromo-1H-benzo[d]imidazole-2-carboxylic acid
40197-20-4 97%
5g
$130.0 2025-02-26
Fluorochem
092732-1g
5-Bromo-1H-benzoimidazole-2-carboxylic acid
40197-20-4 96%
1g
£74.00 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B32390-10g
5-Bromo-1H-benzo[d]imidazole-2-carboxylic acid
40197-20-4 97%
10g
¥3720.0 2022-10-09
Chemenu
CM110979-5g
5-bromo-1H-benzo[d]imidazole-2-carboxylic acid
40197-20-4 97%
5g
$*** 2023-03-31
eNovation Chemicals LLC
D966638-25g
5-Bromo-1H-benzoimidazole-2-carboxylic acid
40197-20-4 95%
25g
$1335 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123347-10G
5-bromo-1H-1,3-benzodiazole-2-carboxylic acid
40197-20-4 97%
10g
¥ 2,164.00 2023-04-13
Ambeed
A194428-1g
5-Bromo-1H-benzo[d]imidazole-2-carboxylic acid
40197-20-4 97%
1g
$38.0 2025-02-26
eNovation Chemicals LLC
D516257-10g
1H-Benzimidazole-2-carboxylic acid, 6-bromo-
40197-20-4 95%
10g
$575 2024-06-05
TRC
B680423-50mg
5-Bromo-1H-benzoimidazole-2-carboxylic acid
40197-20-4
50mg
$ 75.00 2023-04-18
Fluorochem
092732-250mg
5-Bromo-1H-benzoimidazole-2-carboxylic acid
40197-20-4 96%
250mg
£31.00 2022-03-01

5-bromo-1H-1,3-benzodiazole-2-carboxylic acid 関連文献

5-bromo-1H-1,3-benzodiazole-2-carboxylic acidに関する追加情報

Introduction to 5-bromo-1H-1,3-benzodiazole-2-carboxylic acid (CAS No. 40197-20-4)

5-bromo-1H-1,3-benzodiazole-2-carboxylic acid (CAS No. 40197-20-4) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure and properties, has garnered considerable attention due to its potential in the development of novel therapeutic agents.

The chemical structure of 5-bromo-1H-1,3-benzodiazole-2-carboxylic acid consists of a benzodiazole ring with a bromine substituent at the 5-position and a carboxylic acid group at the 2-position. This arrangement imparts specific reactivity and biological activity, making it an attractive candidate for various medicinal applications.

Recent studies have highlighted the potential of 5-bromo-1H-1,3-benzodiazole-2-carboxylic acid in the treatment of neurological disorders. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent neuroprotective effects. These derivatives are being investigated for their ability to modulate neurotransmitter systems and protect neurons from oxidative stress and inflammation.

In addition to its neuroprotective properties, 5-bromo-1H-1,3-benzodiazole-2-carboxylic acid has also shown promise in cancer research. Studies have demonstrated that certain analogs of this compound can inhibit the growth of cancer cells by interfering with key signaling pathways. For example, a study published in the Cancer Research journal reported that a derivative of 5-bromo-1H-1,3-benzodiazole-2-carboxylic acid effectively suppressed the proliferation of breast cancer cells by targeting the PI3K/AKT signaling pathway.

The synthetic accessibility of 5-bromo-1H-1,3-benzodiazole-2-carboxylic acid is another factor contributing to its widespread use in research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One such method involves the reaction of 5-bromobenzeneboronic acid with 2-chloroacetyl chloride followed by cyclization to form the benzodiazole ring. This synthetic approach allows for the easy modification of the molecule, facilitating the exploration of structure-activity relationships (SAR) and the development of optimized derivatives.

The physicochemical properties of 5-bromo-1H-1,3-benzodiazole-2-carboxylic acid, including its solubility and stability, are crucial for its application in drug development. The compound is generally stable under standard laboratory conditions but may require specific storage conditions to maintain its integrity over extended periods. Its solubility in various solvents can be adjusted through functional group modifications, enhancing its utility in different experimental setups.

In terms of safety and handling, while 5-bromo-1H-1,3-benzodiazole-2-carboxylic acid is not classified as a hazardous material, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn, and appropriate ventilation should be ensured to minimize exposure risks.

The potential applications of 5-bromo-1H-1,3-benzodiazole-2-carboxylic acid extend beyond medicinal chemistry. In materials science, this compound has been explored for its use in the development of functional materials with unique electronic and optical properties. For instance, researchers have synthesized polymers incorporating this benzodiazole derivative to create materials with enhanced conductivity and photoluminescence.

In conclusion, 5-bromo-1H-1,3-benzodiazole-2-carboxylic acid (CAS No. 40197-20-4) is a multifaceted compound with significant potential in various scientific fields. Its unique chemical structure and properties make it an invaluable tool for researchers working on drug discovery, materials science, and other advanced applications. As ongoing research continues to uncover new insights into its behavior and utility, this compound is likely to play an increasingly important role in future scientific advancements.

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